molecular formula C12H15NO B6154958 4-(3-ethylphenyl)pyrrolidin-2-one CAS No. 1367077-03-9

4-(3-ethylphenyl)pyrrolidin-2-one

Cat. No. B6154958
CAS RN: 1367077-03-9
M. Wt: 189.3
InChI Key:
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Description

4-(3-ethylphenyl)pyrrolidin-2-one is a compound that belongs to the class of nitrogen heterocycles known as pyrrolidin-2-ones . The pyrrolidine ring, a five-membered saturated scaffold, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones, including this compound, can be achieved through the cascade reactions of N-substituted piperidines . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Molecular Structure Analysis

The molecular formula of this compound is C12H15NO . The structure includes a pyrrolidin-2-one ring attached to a 3-ethylphenyl group .


Chemical Reactions Analysis

Pyrrolidin-2-ones, including this compound, are versatile synthons in organic synthesis due to their inherently rich reactivity . They can be obtained selectively from the same substrates, and the selectivity can be easily tuned by using a specific oxidant and additive .


Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound such as melting point, boiling point, and density can be found on chemical databases .

Mechanism of Action

While the specific mechanism of action for 4-(3-ethylphenyl)pyrrolidin-2-one is not mentioned in the retrieved papers, pyrrolidin-2-ones are known to interact with various biological targets . For instance, some pyrrolidin-2-ones have been found to interact with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels .

Safety and Hazards

While the specific safety data sheet for 4-(3-ethylphenyl)pyrrolidin-2-one was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion or inhalation, using the compound only in well-ventilated areas, and wearing appropriate protective clothing .

Future Directions

Pyrrolidin-2-ones, including 4-(3-ethylphenyl)pyrrolidin-2-one, are common structural motifs in many biologically active compounds . They are of great interest in drug discovery due to their versatile reactivity and the possibility to efficiently explore the pharmacophore space . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(3-ethylphenyl)pyrrolidin-2-one involves the reaction of 3-ethylbenzaldehyde with pyrrolidine followed by oxidation of the resulting intermediate to yield the final product.", "Starting Materials": [ "3-ethylbenzaldehyde", "pyrrolidine", "oxidizing agent (e.g. potassium permanganate, chromium trioxide)" ], "Reaction": [ "Step 1: 3-ethylbenzaldehyde is reacted with pyrrolidine in the presence of a catalyst (e.g. p-toluenesulfonic acid) to yield 4-(3-ethylphenyl)pyrrolidine.", "Step 2: The resulting intermediate is then oxidized using an oxidizing agent (e.g. potassium permanganate, chromium trioxide) to yield 4-(3-ethylphenyl)pyrrolidin-2-one." ] }

CAS RN

1367077-03-9

Molecular Formula

C12H15NO

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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